molecular formula C8H8N4 B8742055 1-(Pyridin-3-yl)-1H-pyrazol-3-amine CAS No. 87949-17-5

1-(Pyridin-3-yl)-1H-pyrazol-3-amine

Cat. No. B8742055
M. Wt: 160.18 g/mol
InChI Key: NZUJZWKCHPWMTF-UHFFFAOYSA-N
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Patent
US09199964B1

Procedure details

To a 3-neck, round bottomed flask (100 mL) was charged 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine (1.00 g, 6.17 mmol) and acetonitrile (20 mL). Manganese(IV) oxide (2.68 g, 30.8 mmol) was added, causing an exotherm from 20° C. to 25° C. The reaction was stirred at 60° C. for 18 hours, after which it was filtered through a Celite® pad and the pad was rinsed with acetonitrile (20 mL). Water (20 mL) was added to the combined filtrates and the resulting mixture was concentrated to 10 mL. Water (20 mL) was added and the resulting mixture was again concentrated to 10 mL. The resulting suspension was stirred at 20° C. for 18 hours and filtered. The filter cake was rinsed with water (2×5 mL) and dried to afford the title compound as a brown solid (0.68 g, 69%): mp 169-172° C.; 1H NMR (400 MHz, DMSO-d6) δ 9.07-8.82 (m, 1H), 8.33 (dd, J=4.6, 1.5 Hz, 1H), 8.24 (d, J=2.6 Hz, 1H), 8.00 (ddd, J=8.4, 2.7, 1.4 Hz, 1H), 7.42 (ddd, J=8.5, 4.6, 0.8 Hz, 1H), 5.80 (d, J=2.6 Hz, 1H), 5.21 (s, 2H); 13C NMR (101 MHz, DMSO-d6) δ 157.67, 144.68, 138.00, 136.22, 128.30, 123.95, 123.17, 97.08; ESIMS m/z 161 ([M+H]+).
Name
1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.68 g
Type
catalyst
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([N:7]2[CH2:11][CH2:10][C:9]([NH2:12])=[N:8]2)[CH:2]=1>[O-2].[Mn+4].[O-2].C(#N)C>[NH2:12][C:9]1[CH:10]=[CH:11][N:7]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[N:8]=1 |f:1.2.3|

Inputs

Step One
Name
1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine
Quantity
1 g
Type
reactant
Smiles
N1=CC(=CC=C1)N1N=C(CC1)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.68 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 60° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
from 20° C. to 25° C
FILTRATION
Type
FILTRATION
Details
after which it was filtered through a Celite® pad
WASH
Type
WASH
Details
the pad was rinsed with acetonitrile (20 mL)
ADDITION
Type
ADDITION
Details
Water (20 mL) was added to the combined filtrates
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated to 10 mL
ADDITION
Type
ADDITION
Details
Water (20 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was again concentrated to 10 mL
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at 20° C. for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was rinsed with water (2×5 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=NN(C=C1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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